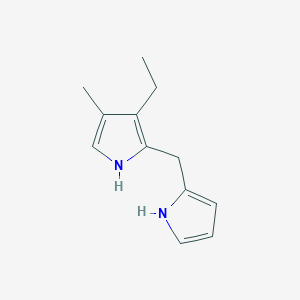
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This particular compound is characterized by its unique substitution pattern, which includes a methyl group at the 4-position, an ethyl group at the 3-position, and a pyrrol-2-ylmethyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with primary amines or sulfonamides in the presence of a catalytic amount of iron (III) chloride in water, yielding N-substituted pyrroles under mild conditions .
Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles. This method allows for distinct reactivity compared to N-sulfonyl protection .
Industrial Production Methods
Industrial production of pyrroles, including this compound, often involves catalytic processes. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products .
化学反应分析
Types of Reactions
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom or the carbon atoms in the ring can be substituted with various groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolones, while reduction can produce pyrrolidines. Substitution reactions can result in various N-substituted pyrroles .
科学研究应用
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Pyrroles are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, pyrrole derivatives can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
2-(2-Methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide: This compound has shown α-glucosidase inhibitory activity and potential therapeutic applications.
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Another pyrrole derivative with distinct chemical properties.
Uniqueness
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and pyrrol-2-ylmethyl groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
918151-27-6 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC 名称 |
3-ethyl-4-methyl-2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C12H16N2/c1-3-11-9(2)8-14-12(11)7-10-5-4-6-13-10/h4-6,8,13-14H,3,7H2,1-2H3 |
InChI 键 |
MTVFSXWQVDCIFF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC=C1C)CC2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


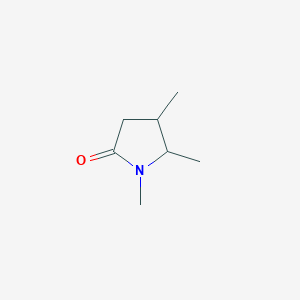


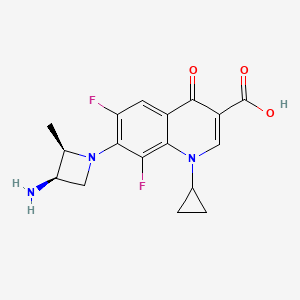

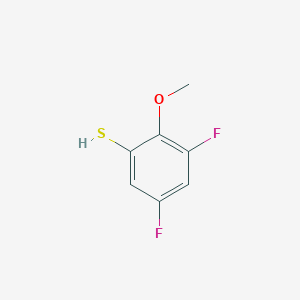
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
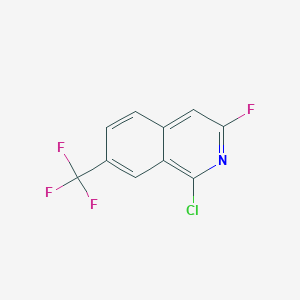
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)

![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
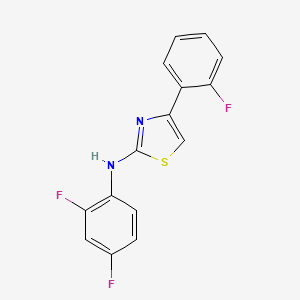
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)

